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ETP-46321 Pharmacokinetic Parameters at a Glance

The table below summarizes the key PK parameters of ETP-46321 identified from the search results,

primarily derived from studies in BALB/C mice.

Parameter Reported Value Experimental Context

Oral
Bioavailability

90% In BALB/C mice [1] [2] [3]

Clearance (CL) 0.6 L/h/Kg In BALB/C mice [1] [2] [3]

Dosing Regimen 50 mg/kg, p.o., daily Used in a K-RasG12V mouse tumor model over
3 weeks [2] [3]

In Vivo Efficacy Significant tumor growth
inhibition (~51%)

Observed in a K-RasG12V mouse model [1]
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To help you replicate and build upon existing research, here are the methodologies used to characterize ETP-

46321.

In Vitro Target Engagement and Selectivity

The potency and selectivity of ETP-46321 were established through the following assays:

PI3Kα Biochemical Assay: The IC50 value for PI3Kα (p110α/p85α) was determined using a

commercial ADP Hunter Plus assay. The assay conditions included 10 nM enzyme concentration and
50 µM ATP in a specified kinase buffer. ETP-46321 was found to have a Ki of 2.3 nM [1] [3].

Mutant PI3Kα Profiling: The compound was also tested against oncogenic mutant forms of PI3Kα
(E542K, E545K, and H1047R), showing similar potency to the wild-type enzyme [2] [3].

Selectivity Screening: ETP-46321 was profiled against 288 additional kinases and showed high
selectivity for PI3Kα and δ over other targets, including mTOR (IC50 > 5 µM) [4] [3].

In Vitro Cellular Activity

Cellular Pathway Inhibition (pAKT IC50): The inhibition of PI3K signaling in cells was measured by
quantifying the reduction of phosphorylated AKT at Ser473. U2OS cells were serum-starved and then

stimulated with serum in the presence of the compound. Cell lysates were analyzed by Western blot
using specific antibodies for AKT and phospho-Ser473-Akt. The reported IC50 in this assay was 8.3

nM [2] [3].

In Vivo Pharmacodynamics (PD) and Efficacy

PD Model: The compound's effect on its target in vivo was demonstrated in U87 MG xenografts. A

single dose of ETP-46321 led to a measurable reduction in tumor phosphorylation of AKT (Ser473),
correlating with compound levels in the tumor tissue [4].

Efficacy Model: For in vivo efficacy testing, ETP-46321 was administered orally at 50 mg/kg daily in

a genetically engineered mouse model (GEMM) of lung tumor driven by a K-RasG12V mutation. The

treatment resulted in significant tumor growth inhibition, which was also assessed using PET imaging
to monitor changes in tumor metabolic activity [1] [2] [5].
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Q1: What is the solubility of ETP-46321 and what formulation is recommended for in vivo studies?

A1: According to supplier data, ETP-46321 has poor water solubility (<1 mg/mL) but is soluble in DMSO

(≥33 mg/mL) [2]. For in vivo studies, one published protocol uses a simple oral formulation, suspending the

compound in a 0.5% carboxymethylcellulose sodium (CMC Na) solution [2] [3].

Q2: How selective is ETP-46321? A2: ETP-46321 is a dual inhibitor of PI3Kα and PI3Kδ, with significant

selectivity over other isoforms and kinases. Its Ki for p110α is 2.3 nM and for p110δ is 14.2 nM, while it is

over 70 times less potent against PI3Kβ and PI3Kγ (Ki > 170 nM). It did not significantly inhibit mTOR,

DNA-PK, or 287 other profiled kinases at concentrations up to 5 µM [4] [3].

Experimental Workflow and Mechanism of Action

To visualize how the pharmacokinetic and pharmacodynamic data connects to the compound's mechanism

and experimental workflow, please refer to the following diagrams.
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Figure 1. Key stages in the preclinical research and development of ETP-46321.
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PI3Kα/δ Inhibition & Downstream Effects
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Figure 2. The molecular mechanism of ETP-46321 and its impact on key cellular processes.

Important Technical Notes

Species Specificity: The high oral bioavailability (90%) and low clearance are based on data from

BALB/C mice. These PK parameters can vary significantly between species, and human data is not
available in the search results.

Formulation Consideration: The provided formulation (suspension in 0.5% CMC Na) is a common
starting point for oral dosing in rodent models. For other administration routes (e.g., IV, IP), different

solvents like DMSO/PEG300/Tween 80/saline mixtures may be required [2].
Troubleshooting Gap: The available literature confirms the compound's efficacy but does not detail

common experimental challenges or their solutions. Optimizing parameters like dosing frequency or
formulation for your specific model may require empirical testing.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://www.smolecule.com/products/s548373?utm_src=pdf-body-img
https://www.smolecule.com/products/s548373?utm_src=pdf-body
https://www.invivochem.com/etp-46321.html
https://www.smolecule.com/products/s548373?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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